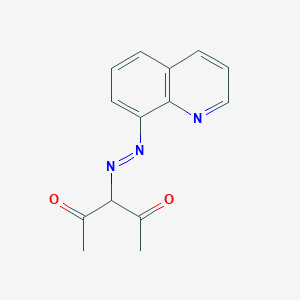

2,4-Pentanedione, 3-(8-quinolinylazo)-

Description

2,4-Pentanedione, 3-(8-quinolinylazo)-, is an azo-functionalized β-diketone derivative. The compound features a quinolinylazo group at the 3-position of 2,4-pentanedione, which likely enhances its chelating ability and photophysical properties compared to simpler azo derivatives. The quinoline moiety may also confer unique biological or catalytic activities, though explicit data for this compound remain scarce .

Properties

CAS No. |

1456-56-0 |

|---|---|

Molecular Formula |

C14H13N3O2 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

3-(quinolin-8-yldiazenyl)pentane-2,4-dione |

InChI |

InChI=1S/C14H13N3O2/c1-9(18)13(10(2)19)17-16-12-7-3-5-11-6-4-8-15-14(11)12/h3-8,13H,1-2H3 |

InChI Key |

IXWTUGLUEGKANR-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1N=CC=C2 |

Canonical SMILES |

CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1N=CC=C2 |

Other CAS No. |

1456-56-0 |

Synonyms |

3-(8-Quinolylazo)-2,4-pentanedione |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

3-(Phenylazo)-2,4-Pentanedione (CAS 56276-49-4)

- Structure : Phenylazo substituent at the 3-position of 2,4-pentanedione.

- Synthesis: Typically synthesized via diazo coupling reactions between β-diketones and aryl diazonium salts. Similar routes may apply to the quinolinylazo derivative .

- Applications: Used as a ligand in coordination chemistry and as a corrosion inhibitor (e.g., 3-(4-cyanophenylazo)-2,4-pentanedione in carbon steel protection) .

3-(2-Thiazolylazo)-2,4-Pentanedione

- Structure : Thiazole-based azo group at the 3-position.

- Synthesis : Reacted with diamines (e.g., phenylenediamines or aliphatic diamines) to form polydentate Schiff base ligands. These ligands form stable complexes with Ni(II), Cu(II), and Zn(II), demonstrating tetradentate N4 coordination .

3-(4-Bromophenylazo)-2,4-Pentanedione (BPP)

- Structure : 4-Bromophenylazo substituent.

- Applications : Studied for anticancer activity via molecular docking, showing compliance with Lipinski’s rule and low hepatotoxicity .

2,4-Pentanedione, 3-(8-Quinolinylazo)-

- Hypothesized Synthesis: Likely synthesized by coupling 2,4-pentanedione with 8-aminoquinoline via diazotization.

- Unique Features: The quinoline group may enhance UV-Vis absorption and metal-binding capacity compared to phenyl or thiazole analogs.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Notes: Calculated (calc) or estimated (est) values are based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.